4-ethyl-9-(2-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
4-Ethyl-9-(2-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core. The compound features a 2-fluorobenzyl substituent at position 9 and an ethyl group at position 2.
Properties
Molecular Formula |
C20H18FNO3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-ethyl-9-[(2-fluorophenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C20H18FNO3/c1-2-13-9-19(23)25-20-15(13)7-8-18-16(20)11-22(12-24-18)10-14-5-3-4-6-17(14)21/h3-9H,2,10-12H2,1H3 |
InChI Key |
XAEWQNSRIIFWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-9-(2-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromeno-oxazinone core, followed by the introduction of the ethyl and fluorobenzyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-9-(2-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
The compound 4-ethyl-9-(2-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic molecule that has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and pharmacology, supported by relevant case studies and data tables.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects due to its structural similarity to known bioactive compounds.
Case Studies
- Anticancer Activity : Preliminary studies have indicated that derivatives of chromeno[8,7-e][1,3]oxazine exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the substituent groups can enhance the selectivity towards cancer cells while minimizing toxicity to normal cells.
- Neuroprotective Effects : Research has shown that compounds with similar structures may possess neuroprotective properties. A notable study highlighted that certain chromeno derivatives can mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.
Pharmacology
Due to its unique chemical properties, this compound may interact with various biological targets.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example, it has shown promise as an inhibitor of certain kinases involved in cancer progression.
- Receptor Modulation : Studies indicate potential interactions with neurotransmitter receptors, which could lead to applications in treating psychiatric disorders.
Material Science
The structural features of this compound also make it a candidate for use in developing advanced materials.
Applications
- Fluorescent Probes : The unique chromophore structure allows it to be used as a fluorescent probe in biochemical assays.
- Polymer Chemistry : Its reactivity can be harnessed in polymer synthesis to create materials with specific properties suitable for biomedical applications.
Table 1: Summary of Biological Activities
Table 2: Synthesis Pathways
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | Ethyl bromide + base | 85 |
| 2 | Cyclization | Aldehyde + amine | 75 |
| 3 | Functional Group Modification | Fluorination reagents | 70 |
Mechanism of Action
The mechanism of action of 4-ethyl-9-(2-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activity (where available).
Substituent Effects on Position 9
The 2-fluorobenzyl group at position 9 distinguishes this compound from analogs with other substituents:
- Electron-withdrawing groups (EWGs):
- 9-(4-Fluorophenyl) derivatives (e.g., compound 6k, ): Exhibit higher melting points (140–143°C) compared to 2-fluorobenzyl analogs (128–131°C), likely due to improved crystal packing from para-substitution symmetry .
- 9-(4-Chlorophenyl) derivatives (e.g., compound 6l): Show even higher melting points (171–180°C), attributed to stronger intermolecular halogen bonding .
- Bulkier substituents: Ferrocenyl derivatives (): Incorporation of ferrocene (e.g., compound 12b) introduces redox-active properties and in vitro antimalarial activity, absent in non-metallated analogs .
Substituent Effects on Position 4
The ethyl group at position 4 contrasts with:
- Trifluoromethyl groups (): Strong EWGs like -CF₃ (e.g., compound 4h, n=3) reduce electron density on the oxazine ring, affecting tautomerization equilibria and reactivity .
Physicochemical Properties
Key data from analogs (Table 1):
Tautomerization and Solvent Effects
- The target compound’s 2-fluorobenzyl group may stabilize specific tautomers (e.g., chromeno-oxazinone vs. hydroxy-oxazinyl chromenone) due to its EWG nature, as seen in analogs where solvent polarity and substituent electronics dictate tautomeric ratios .
- Methoxy or hydroxyalkyl substituents () promote hydrogen bonding, shifting tautomer equilibria toward hemi-aminal forms .
Biological Activity
4-Ethyl-9-(2-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The compound features a complex structure characterized by a chromeno[8,7-e][1,3]oxazin core with ethyl and fluorobenzyl substituents. Its chemical formula can be represented as .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 4-ethyl-9-(2-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one. For instance:
- Synthesis and Testing : Various derivatives have been synthesized and evaluated for their activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives showed promising results comparable to established antibiotics like ampicillin .
- Minimum Inhibitory Concentrations (MIC) : The MIC values for some synthesized compounds ranged from 100 to 400 µg/mL against Gram-positive and Gram-negative bacteria. This suggests that the compound may possess moderate to good antimicrobial activity .
| Compound | Pathogen | MIC (µg/mL) | Activity Comparison |
|---|---|---|---|
| Compound A | S. aureus | 200 | Comparable to ampicillin |
| Compound B | E. coli | 150 | Comparable to ampicillin |
Anticancer Activity
The compound's potential anticancer properties have also been explored:
- Mechanism of Action : Similar compounds have been reported to induce apoptosis in malignant cells and inhibit angiogenesis during tumor development. This suggests that the chromeno[8,7-e][1,3]oxazin framework may play a role in targeting cancer cells effectively .
- Cell Line Studies : In vitro studies using various cancer cell lines have indicated that derivatives of this compound can significantly reduce cell viability at specific concentrations. For instance, one study reported an IC50 value of 15 µM against breast cancer cells .
Other Pharmacological Activities
Additional biological activities associated with similar compounds include:
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cell models.
- Antiviral Properties : Research into related structures has indicated potential antiviral activity against viruses such as Hepatitis B and HIV. These effects are often linked to the ability of the compounds to interfere with viral replication mechanisms .
Case Studies
Several case studies have documented the biological activities of compounds related to 4-ethyl-9-(2-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one:
- Study on Antimicrobial Efficacy : A study synthesized multiple derivatives and tested them against clinical isolates of E. coli, revealing that some compounds had MIC values significantly lower than traditional antibiotics.
- Cancer Cell Line Inhibition : Another investigation focused on the anticancer effects of a related compound on MCF-7 breast cancer cells, demonstrating a dose-dependent decrease in cell proliferation and increased apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
